molecular formula C22H18N2O B5193531 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 5468-12-2

3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5193531
CAS RN: 5468-12-2
M. Wt: 326.4 g/mol
InChI Key: QIBLHYFLABKMHD-UHFFFAOYSA-N
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Description

3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ADP and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are many potential future directions for research on 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it inhibits the growth and proliferation of cancer cells. Another area of research could be to explore the potential use of this compound in combination with other anticancer drugs, in order to enhance its effectiveness. Finally, future research could focus on developing new derivatives of 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one with improved pharmacological properties, such as reduced toxicity and increased bioavailability.

Synthesis Methods

The synthesis of 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of aniline, benzaldehyde, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to form the pyrrole ring. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-anilino-1,2-diphenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22-20(23-18-12-6-2-7-13-18)16-21(17-10-4-1-5-11-17)24(22)19-14-8-3-9-15-19/h1-16,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBLHYFLABKMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282289
Record name 3-Anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5468-12-2
Record name NSC25363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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